molecular formula C13H10F4N2O B3012733 N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide CAS No. 1394666-09-1

N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide

Cat. No. B3012733
M. Wt: 286.23
InChI Key: QWJBNANQMLLCSG-UHFFFAOYSA-N
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Description

The compound N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide is a benzamide derivative with potential applications in various fields, including medicinal chemistry and materials science. While the specific compound is not directly discussed in the provided papers, similar benzamide derivatives have been synthesized and studied for their properties and applications. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamides have been synthesized and their solid-state properties were examined using X-ray crystallography, and their solution-phase interactions were studied through UV-Vis and NMR analyses . Another study focused on the synthesis of a benzamide derivative with potential as a potassium channel blocker in epileptic seizures . These studies highlight the interest in benzamide derivatives for their structural and functional diversity.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, as demonstrated in the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides . The process involves direct acylation of aminonitrile precursors. Similarly, the synthesis of N-cyclohexyl-N-(cyclohexylcarbamoyl)-4-(trifluoromethyl)benzamide was achieved by reacting a pyrrolobenzodiazepine dione with 4-(Trifluoromethyl) benzoic acid in the presence of DMF and DCC, leading to a crystalline intermediate salt . These methods suggest that the synthesis of N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide would likely involve similar acylation reactions with appropriate precursors and catalysts.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques, including FTIR, NMR (1H and 13C), and single-crystal X-ray diffraction analysis . These techniques provide detailed information about the molecular framework and the arrangement of substituents, which are crucial for understanding the compound's reactivity and interactions. The presence of fluorine atoms in the structure can be specifically analyzed using 19F NMR spectroscopy, as seen in the study of ferrocenylmethyl benzene-carboxamide derivatives .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group and the substituents attached to the benzene ring. The studies provided do not detail specific reactions for N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide, but they do mention the colorimetric sensing of fluoride anions by a benzamide derivative, which involves a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that the compound could potentially be involved in similar sensing reactions or other chemical processes depending on its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of fluorine atoms, for example, can significantly affect these properties due to their electronegativity and size. The studies mention the solid-state properties of benzamide derivatives and their interactions in the solution phase , as well as the impact of fluoro and trifluoromethyl substituents on biological activity . These properties are essential for the compound's potential applications in biological systems or as materials with specific functionalities.

Scientific Research Applications

Antimicrobial Activity

Research on structurally similar fluoro and trifluoromethyl derivatives, such as those found in 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), has demonstrated significant antimicrobial properties. These compounds, including those related to N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide, have shown high activity against fungi and Gram-positive microorganisms, with some derivatives also displaying activity against Gram-negative strains. The structure-activity relationships proposed from these studies offer insights into how modifications in the fluoro and trifluoromethyl groups may impact antimicrobial efficacy (Carmellino et al., 1994).

Synthesis and Medicinal Chemistry

In the field of medicinal chemistry and synthesis, the ortho-fluorination of triflamide-protected benzylamines highlights the importance of fluoro derivatives in the development of new chemical entities. The study involving the use of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter demonstrates the potential of fluoro derivatives, including those structurally related to N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide, in the synthesis of compounds with broad applications in medicinal chemistry (Wang et al., 2009).

Antitumor Activity

The study of synthetic benzamide derivatives, such as MS-27-275, reveals significant antitumor activities through the inhibition of histone deacetylase (HDA). These derivatives, similar in function to N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide, have shown the ability to induce hyperacetylation of nuclear histones in tumor cell lines, alter cell cycle distribution, and inhibit tumor growth in vivo. This suggests that structurally related compounds may also possess potential antitumor properties through similar mechanisms of action (Saito et al., 1999).

Heterocyclic Synthesis

The exploration of N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides in heterocyclic synthesis demonstrates the unique electrophilic reactivity provided by fluorine atoms. These compounds, related to N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide, enable the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones, showcasing the versatility of fluoro derivatives in the construction of complex heterocyclic systems (Meiresonne et al., 2015).

Safety And Hazards

There is no specific safety and hazard information available for “N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide”.


Future Directions

The future directions for the study and application of “N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide” are not clear at this time due to the limited information available.


Please note that this analysis is based on the limited information available and may not be entirely accurate or complete. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

N-(1-cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F4N2O/c14-10-8(3-1-4-9(10)13(15,16)17)11(20)19-12(7-18)5-2-6-12/h1,3-4H,2,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJBNANQMLLCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=C(C(=CC=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclobutyl)-2-fluoro-3-(trifluoromethyl)benzamide

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